1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is a chemical compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . This compound is often used in research and development, particularly in the field of organic chemistry. It is known for its role as a protecting group in various synthetic processes .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc₂O) as a reagent. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄).
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is widely used in scientific research, particularly in:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid involves its role as a protecting group. The Boc group is added to amines to protect them from unwanted reactions during synthetic processes. The protection is achieved through the formation of a carbamate linkage, which can be selectively cleaved under acidic conditions . The molecular targets and pathways involved include the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, and methanolysis of the silyl ester to the carbamic acid .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid can be compared with other Boc-protected compounds, such as:
- 1-[(Tert-butoxy)carbonyl]-decahydrocyclohepta[b]pyrrole-3a-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
These compounds share similar protecting group functionalities but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its specific ring structure and its utility in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-7-13(10(15)16)6-4-5-9(13)14/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
HERZQHQDMXBYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)C(=O)O |
Origin of Product |
United States |
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